Galdosol
Overview
Description
Galdosol is a natural diterpene compound isolated from plants of the Lamiaceae family, particularly from species such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary) . It is known for its complex structure, which includes multiple hydroxyl groups and an epoxy ring. This compound has garnered interest due to its potential therapeutic properties, including antioxidant, cytostatic, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galdosol involves several steps, starting from simpler diterpenoid precursors. The key steps include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Epoxidation: Formation of the epoxy ring.
Cyclization: Formation of the tricyclic structure.
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The process includes:
Harvesting: Collection of plant material rich in this compound.
Extraction: Use of solvents such as ethanol or methanol to extract the compound.
Purification: Techniques like chromatography to isolate pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer oxygen-containing functional groups.
Substituted Derivatives: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
Galdosol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying diterpene chemistry and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Industry: Potential use as a natural preservative due to its antioxidant properties.
Mechanism of Action
Galdosol exerts its effects through several mechanisms:
Antioxidant Activity: this compound scavenges free radicals, preventing oxidative damage to cells.
Cytostatic Activity: Inhibits cell proliferation by interfering with cell cycle progression.
Antibacterial Activity: Disrupts bacterial cell membranes and inhibits essential bacterial enzymes.
Molecular Targets and Pathways:
GABA Receptors: this compound has been shown to modulate GABA receptors, which are involved in neurotransmission.
Enzymes: Inhibits enzymes involved in oxidative stress and cell proliferation.
Comparison with Similar Compounds
Galdosol is part of a group of diterpenes with similar structures and biological activities. Some similar compounds include:
Carnosic Acid: Another diterpene from Salvia species with strong antioxidant properties.
Carnosol: Known for its anti-inflammatory and anticancer activities.
Ferruginol: Exhibits antimicrobial and anticancer properties.
Uniqueness of this compound:
Structural Complexity: this compound’s unique combination of hydroxyl groups and an epoxy ring sets it apart from other diterpenes.
Biological Activity: Its broad spectrum of biological activities, including antioxidant, cytostatic, and antibacterial effects, makes it a compound of significant interest.
Properties
IUPAC Name |
(1R,9S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-triene-8,15-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,16-17,21,23H,5-7H2,1-4H3/t16-,17+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVDNEGGBBYXGS-UWVAXJGDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C3C4C2(CCCC4(C)C)C(=O)O3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)[C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346717 | |
Record name | Galdosol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52591-18-1 | |
Record name | Galdosol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.